2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol typically involves the reaction of 5-amino-2-methoxypyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the pyridine ring can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(6-methoxypyridin-2-yl)ethan-1-ol
- 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol
- 5-amino-2-methoxypyridine
Uniqueness
2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1094907-17-1 |
---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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